molecular formula C9H11NO3 B2753320 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid CAS No. 1176717-08-0

2-(2-formyl-1H-pyrrol-1-yl)butanoic acid

Cat. No.: B2753320
CAS No.: 1176717-08-0
M. Wt: 181.191
InChI Key: CDZIHRNTSWGVAR-UHFFFAOYSA-N
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Description

2-(2-formyl-1H-pyrrol-1-yl)butanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves the reaction of pyrrole derivatives with appropriate aldehydes and carboxylic acids. One common method involves the condensation of pyrrole-2-carboxaldehyde with butanoic acid under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)butanoic acid

    Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid

    Substitution: Halogenated or nitrated derivatives of this compound

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-formyl-1H-pyrrol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-formylpyrrol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-8(9(12)13)10-5-3-4-7(10)6-11/h3-6,8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZIHRNTSWGVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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